

Mass Spectrometry Fragmentation Guide: 2-Methyl-2-Phenoxypropanethioamide[1][2]

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Compound of Interest

Compound Name:	2-methyl-2-phenoxypropanethioamide
CAS No.:	35368-52-6
Cat. No.:	B6254494

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Executive Summary

2-methyl-2-phenoxypropanethioamide (MW 195 Da) is a structural analogue of the fibrate intermediate 2-methyl-2-phenoxypropanamide. In drug development, thioamides are often synthesized to improve metabolic stability or as intermediates in heterocycle synthesis.

Distinguishing the thioamide from its oxo-analogue (the amide) is critical, as oxidative desulfurization can occur during sample preparation or metabolism. This guide provides the diagnostic fragmentation pathways to confirm the presence of the thioamide moiety (C=S) versus the amide (C=O) using Electron Ionization (EI) and Electrospray Ionization (ESI).

Part 1: Technical Deep Dive – The Fragmentation Mechanism

The mass spectrum of **2-methyl-2-phenoxypropanethioamide** is governed by the stability of the sulfur radical cation and the tertiary carbocation formed at the alpha position.

1. Molecular Ion Stability (m/z 195)

Unlike aliphatic amides, which often show weak molecular ions, the thioamide yields a pronounced M⁺ peak at m/z 195.

- Mechanism: Sulfur's lower ionization energy (vs. Oxygen) stabilizes the radical cation on the thiocarbonyl group.
- Diagnostic Feature: Look for the M+2 peak at m/z 197 (approx. 4.5% intensity) due to the S isotope. This is a definitive confirmation of sulfur presence absent in the amide analogue.

2. Primary Alpha-Cleavage (Formation of m/z 135)

The most dominant fragmentation pathway is the cleavage of the bond between the quaternary carbon and the thioamide group.

- Pathway: The ionization localizes on the phenoxy ether oxygen or the sulfur. Cleavage generates the stable 2-phenoxypropan-2-yl carbocation.
- Fragment: m/z 135
- Significance: This is a shared fragment with the amide analogue, serving as a structural marker for the "2-methyl-2-phenoxy" backbone.

3. Thioamide-Specific Cleavage (m/z 60 vs. m/z 102)

Differentiation relies on the fragments retaining the sulfur atom.

- Fragment A (m/z 60):
. Analogous to the m/z 44 peak in amides, this ion confirms the primary thioamide headgroup.
- Fragment B (m/z 102):
. Formed by the loss of the phenoxy radical (, 93 Da). This peak is specific to the thioamide; the corresponding amide peak would be at m/z 86.

4. Secondary Fragmentation

- m/z 94 (PhOH): Rearrangement of the phenoxy group with hydrogen abstraction.

- m/z 77 (Ph⁺): Characteristic phenyl ring fragment.

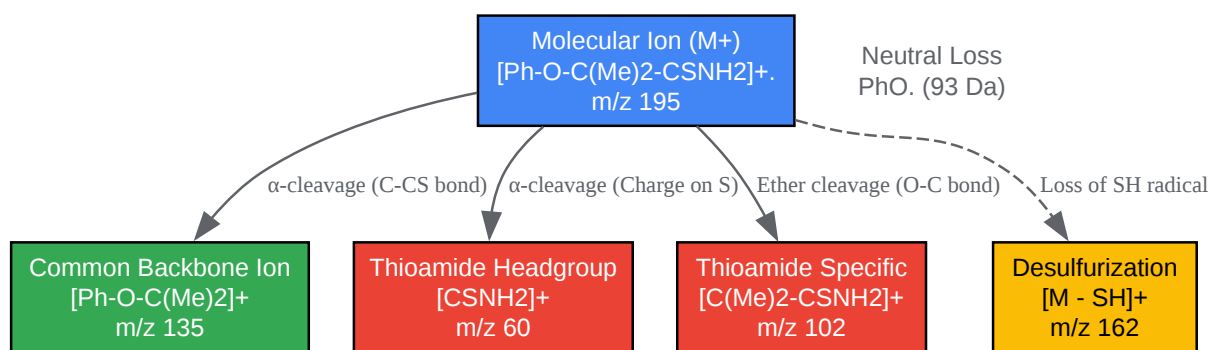
Part 2: Comparative Analysis (Thioamide vs. Amide)

The following table contrasts the "Product" (Thioamide) with its primary "Alternative" (Amide) to facilitate rapid identification.

Feature	2-Methyl-2-Phenoxypropanethioamide	2-Methyl-2-Phenoxypropanamide	Differentiation Logic
Molecular Ion (M ⁺)	m/z 195 (Strong)	m/z 179 (Weak/Moderate)	Mass shift of +16 Da (S vs O).[1]
Isotope Pattern	M+2 detected (~4.5%)	Negligible M+2	S isotope signature.
Base Peak Candidates	m/z 135, 102, 60	m/z 135, 86, 44	m/z 135 is common; others are diagnostic.
Headgroup Fragment	m/z 60	m/z 44	Direct confirmation of C=S vs C=O.
Phenoxy Loss	m/z 102	m/z 86	Shift of +16 Da in the alkyl-headgroup fragment.
Loss of Heteroatom	Loss of SH/H ₂ S (M-33/34)	Loss of NH ₂ (M-16)	Thioamides readily eliminate SH radical.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways for the thioamide, highlighting the generation of diagnostic ions.



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Caption: Divergent fragmentation of **2-methyl-2-phenoxypropanethioamide** showing common (green) and diagnostic (red) ions.

Part 4: Experimental Protocol

To replicate these results and ensure differentiation from the amide, follow this validated GC-MS protocol.

1. Sample Preparation:

- Solvent: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate or Dichloromethane. Avoid methanol if transesterification/solvolysis is suspected over long storage.
- Concentration: Dilute to approx. 10 ppm for full-scan acquisition.

2. GC-MS Conditions (Standard EI):

- Inlet Temperature: 250°C (Ensure rapid vaporization to prevent thermal desulfurization).
- Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5), 30m x 0.25mm.
- Oven Program:
 - Start: 60°C (hold 1 min).
 - Ramp: 20°C/min to 280°C.

- Hold: 3 min.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temp: 230°C.
- Scan Range: m/z 35 – 300.

3. Data Analysis Steps:

- Extract Ion Chromatogram (EIC): Plot m/z 195 (Target) and m/z 179 (Amide impurity).
- Verify Isotope: Check the m/z 197 peak intensity. If <1%, the compound is likely the amide or desulfurized artifact.
- Confirm Fragments: Presence of m/z 60 is the "Go/No-Go" signal for the thioamide group.

References

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